molecular formula C11H15N3O2S2 B2373347 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine CAS No. 868218-70-6

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine

Cat. No.: B2373347
CAS No.: 868218-70-6
M. Wt: 285.38
InChI Key: JYMATWCRVOKRPL-UHFFFAOYSA-N
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Description

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a sulfanylmethyl group, which is further connected to an ethylsulfonyl-dihydroimidazole moiety. The presence of both pyridine and imidazole rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine has found applications in several scientific domains:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride. The final step involves the attachment of the sulfanylmethyl group to the pyridine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
  • 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
  • 3-[(1-Butylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine

Uniqueness

What sets 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine apart from similar compounds is the specific combination of its substituents. The ethylsulfonyl group provides a unique balance of steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(1-ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-2-18(15,16)14-7-6-13-11(14)17-9-10-4-3-5-12-8-10/h3-5,8H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMATWCRVOKRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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